molecular formula C12H10N6OS B13889642 1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone

1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone

Cat. No.: B13889642
M. Wt: 286.31 g/mol
InChI Key: HMNCQYWDJUKESP-UHFFFAOYSA-N
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Description

1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple nitrogen atoms within its structure, making it a significant molecule in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrimidine-2-amine with 4-bromo-1,3-thiazole, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the acetylation of the resulting compound to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the suppression of microbial growth .

Comparison with Similar Compounds

Uniqueness: 1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone stands out due to its unique combination of pyrimidine, thiazole, and pyrazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H10N6OS

Molecular Weight

286.31 g/mol

IUPAC Name

1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone

InChI

InChI=1S/C12H10N6OS/c1-7(19)10-8(5-15-18-10)9-6-20-12(16-9)17-11-13-3-2-4-14-11/h2-6H,1H3,(H,15,18)(H,13,14,16,17)

InChI Key

HMNCQYWDJUKESP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NN1)C2=CSC(=N2)NC3=NC=CC=N3

Origin of Product

United States

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